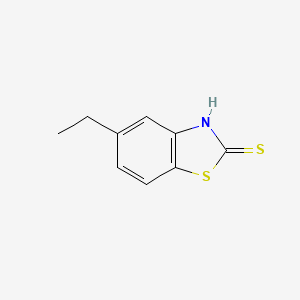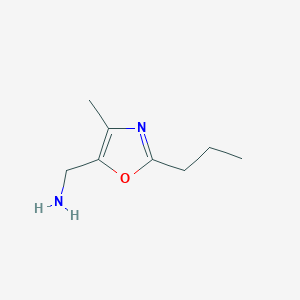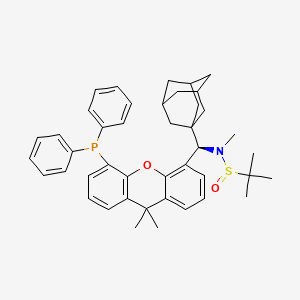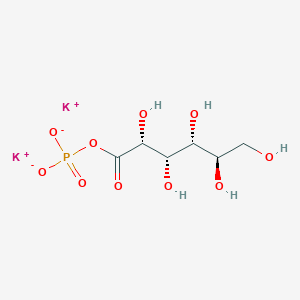
(R)-(4-Benzylmorpholin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-Benzylmorpholin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a benzyl group attached to the morpholine ring. This compound is often used in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Benzylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of ®-4-benzylmorpholine with formaldehyde under acidic conditions to form the corresponding methanol derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
®-(4-Benzylmorpholin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzyl ketone, while reduction can produce benzyl alcohol or benzylamine .
Scientific Research Applications
®-(4-Benzylmorpholin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ®-(4-Benzylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-4-Benzylmorpholine
- ®-4-Benzyl-2-morpholinone
- ®-4-Benzyl-2-morpholinecarboxylic acid
Uniqueness
®-(4-Benzylmorpholin-2-yl)methanol hydrochloride is unique due to its specific structure, which combines the properties of morpholine and benzyl groups. This combination allows it to interact with a wide range of molecular targets, making it versatile for various research applications .
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
[(2R)-4-benzylmorpholin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H/t12-;/m1./s1 |
InChI Key |
DMOHDTJWLARAIF-UTONKHPSSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CO.Cl |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Ditert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium;iodide](/img/structure/B13652669.png)










![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)

